N,N-Bisisopropyl-3-phenyl-2-propenamine
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
N,N-Bisisopropyl-3-phenyl-2-propenamine: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as or .
Reduction: Reduction reactions may involve reagents like or .
Substitution: Common reagents for substitution reactions include and .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
Scientific Research Applications
N,N-Bisisopropyl-3-phenyl-2-propenamine: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: As an impurity of , it is relevant in pharmaceutical research to ensure the purity and efficacy of the medication.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bisisopropyl-3-phenyl-2-propenamine is not well-documented. as an impurity of Tolterodine , it may interact with similar molecular targets and pathwaysTolterodine works by blocking muscarinic receptors in the bladder, reducing bladder contractions and increasing bladder capacity . It is possible that This compound may exhibit similar interactions, although further research is needed to confirm this.
Comparison with Similar Compounds
N,N-Bisisopropyl-3-phenyl-2-propenamine: can be compared with other similar compounds, such as:
- N,N-Diisopropyl-3-phenyl-2-propen-1-amine
- Cinnamyl-diisopropyl-amine
- N,N-Diisopropyl-3-phenylprop-2-en-1-amine
These compounds share similar structural features but may differ in their chemical properties and applications.
Properties
IUPAC Name |
(E)-3-phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-11,13-14H,12H2,1-4H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHVOTFSKSSADY-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC=CC1=CC=CC=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C/C=C/C1=CC=CC=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544634 |
Source
|
Record name | (2E)-3-Phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87462-12-2 |
Source
|
Record name | (2E)-3-Phenyl-N,N-di(propan-2-yl)prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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